(3S)-3-ethoxy-2-methylheptane
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Overview
Description
(3S)-3-ethoxy-2-methylheptane is an organic compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is part of the heptane family, characterized by a seven-carbon chain. The presence of an ethoxy group and a methyl group attached to the heptane backbone makes it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethoxy-2-methylheptane typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-ethoxyheptane with a methylating agent under controlled conditions to ensure the correct stereochemistry. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to maintain consistent reaction conditions and yield. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-ethoxy-2-methylheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with a suitable nucleophile.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted heptane derivatives.
Scientific Research Applications
(3S)-3-ethoxy-2-methylheptane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-ethoxy-2-methylheptane involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include modulation of enzymatic activity or receptor signaling, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-methoxy-2-methylheptane
- (3S)-3-ethoxy-2-ethylheptane
- (3S)-3-ethoxy-2-methylhexane
Uniqueness
(3S)-3-ethoxy-2-methylheptane is unique due to its specific stereochemistry and the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H22O |
---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
(3S)-3-ethoxy-2-methylheptane |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(9(3)4)11-6-2/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
InChI Key |
SHOABYXXWTXNAJ-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](C(C)C)OCC |
Canonical SMILES |
CCCCC(C(C)C)OCC |
Origin of Product |
United States |
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